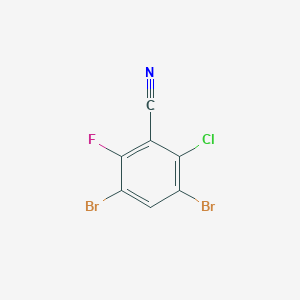

6-Chloro-3,5-dibromo-2-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3,5-dibromo-2-fluorobenzonitrile is an organic compound with the molecular formula C7HBr2ClFN It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, bromine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,5-dibromo-2-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor benzonitrile compound. For instance, the introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions. The fluorine atom can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient substitution of the halogen atoms on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,5-dibromo-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-3,5-dibromo-2-fluorobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Chloro-3,5-dibromo-2-fluorobenzonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dibromo-2-chloro-6-fluorobenzonitrile

- 3-Bromo-6-chloro-2-fluorobenzonitrile

- 5-Chloro-2-fluorobenzonitrile

Uniqueness

6-Chloro-3,5-dibromo-2-fluorobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications.

Biological Activity

6-Chloro-3,5-dibromo-2-fluorobenzonitrile is a halogenated aromatic compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with three halogens: chlorine, bromine, and fluorine. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor , binding to either the active or allosteric sites, thereby modulating enzymatic functions. Additionally, it may function as a ligand in receptor studies, influencing downstream signaling pathways.

Enzyme Inhibition

Research indicates that halogenated benzonitriles can inhibit various enzymes by competing with substrates or altering enzyme conformation. For instance:

- Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases involved in cancer pathways, making it a candidate for further development in cancer therapeutics.

Receptor Modulation

The compound's ability to modulate receptor activity has been investigated in several studies:

- G Protein-Coupled Receptors (GPCRs) : It has been shown to interact with GPCRs, affecting signal transduction processes. For example, studies have demonstrated that certain analogues can induce significant increases in bioluminescence resonance energy transfer (BRET) signals when tested on HEK293 cells expressing specific GPCR constructs .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Various kinases | Competitive inhibition | |

| GPCR Modulation | GPR3 | Inverse agonism | |

| Cytotoxicity | Cancer cell lines | Induced apoptosis |

Case Study: Inhibition of ALK2

In a study focusing on the inhibition of Activin receptor-like kinase 2 (ALK2), derivatives of halogenated benzonitriles were synthesized and tested for their potency against ALK2. The results indicated that modifications at the halogen positions could enhance selectivity and efficacy . This highlights the potential of this compound as a scaffold for developing novel ALK2 inhibitors.

Safety and Toxicity Profile

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that compounds in this class may exhibit acute toxicity upon ingestion or skin contact . Therefore, further studies are warranted to evaluate the pharmacokinetics and long-term safety of this compound.

Properties

IUPAC Name |

3,5-dibromo-2-chloro-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr2ClFN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLZHKGNMDGWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)C#N)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr2ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.